1-(3-Chloro-4-methylphenyl)piperidin-4-one
Overview
Description
1-(3-Chloro-4-methylphenyl)piperidin-4-one is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₁₂H₁₄ClNO and a molecular weight of 223.7 g/mol . This compound is notable for its structural features, which include a piperidinone ring substituted with a 3-chloro-4-methylphenyl group.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)piperidin-4-one typically involves the reaction of 3-chloro-4-methylbenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, forming 1-(3-chloro-4-methylphenyl)piperidin-4-ol.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)piperidin-4-one is used extensively in scientific research due to its versatile chemical structure. Its applications include:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)piperidin-4-one can be compared with other piperidinone derivatives, such as:
1-(3-Chloro-4-methylphenyl)piperidine: Lacks the ketone group, leading to different reactivity and applications.
4-(3-Chloro-4-methylphenyl)piperidin-4-ol: Contains an alcohol group instead of a ketone, affecting its chemical properties and uses.
3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: A more complex derivative with additional substituents, used in specialized applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9-2-3-10(8-12(9)13)14-6-4-11(15)5-7-14/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYBAIHPUWXOAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640806 | |
Record name | 1-(3-Chloro-4-methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-09-7 | |
Record name | 1-(3-Chloro-4-methylphenyl)-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-4-methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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